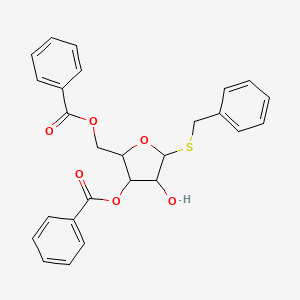
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is a complex organic compound with the molecular formula C26H24O6S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside typically involves multiple steps. One common method starts with the commercially available 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. This compound is treated with formaldehyde in the presence of sodium hydroxide (NaOH) followed by methanesulfonyl chloride (MsCl), resulting in the formation of a dimesylate derivative. This derivative is then reacted with sodium sulfide (Na2S) to produce the desired thiopentofuranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in ethanol.
Substitution: Strong nucleophiles like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Applications De Recherche Scientifique
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside involves its interaction with specific molecular targets. The thiol group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but different functional groups.
Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl: Another thioglycoside with similar protective groups.
Uniqueness
Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is unique due to its specific combination of benzoyl and thiol groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
30538-25-1 |
|---|---|
Formule moléculaire |
C26H24O6S |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(3-benzoyloxy-5-benzylsulfanyl-4-hydroxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C26H24O6S/c27-22-23(32-25(29)20-14-8-3-9-15-20)21(16-30-24(28)19-12-6-2-7-13-19)31-26(22)33-17-18-10-4-1-5-11-18/h1-15,21-23,26-27H,16-17H2 |
Clé InChI |
YVBHTHHABQEDPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
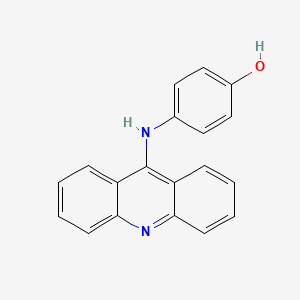
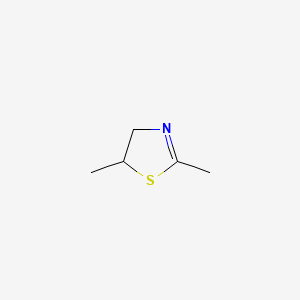
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
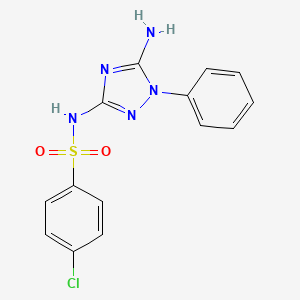
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)
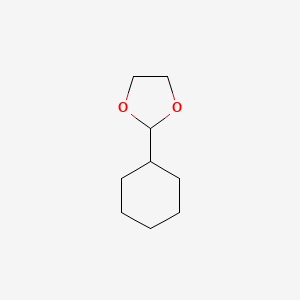
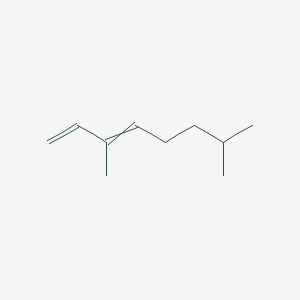
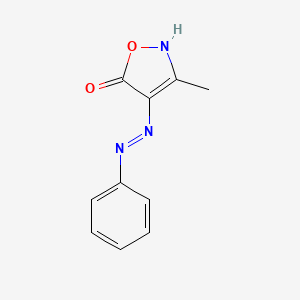
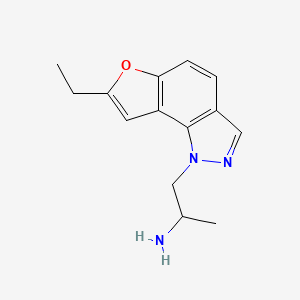
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)
